molecular formula C24H20ClN3O3S B12589419 N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide

N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No.: B12589419
M. Wt: 466.0 g/mol
InChI Key: ZOXWXBKDAPIQSD-UHFFFAOYSA-N
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Description

The compound N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide features a benzoxazole core linked to a carbamothioyl group and a chlorophenoxy acetamide moiety. Benzoxazole derivatives are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C24H20ClN3O3S

Molecular Weight

466.0 g/mol

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-(4-chloro-2-methylphenoxy)acetamide

InChI

InChI=1S/C24H20ClN3O3S/c1-14-7-8-16(23-26-18-5-3-4-6-21(18)31-23)12-19(14)27-24(32)28-22(29)13-30-20-10-9-17(25)11-15(20)2/h3-12H,13H2,1-2H3,(H2,27,28,29,32)

InChI Key

ZOXWXBKDAPIQSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)COC4=C(C=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

Synthesis via Carbamothioylation

One of the primary methods for synthesizing this compound involves the carbamothioylation of an appropriate amine precursor. The general steps are as follows:

  • Starting Materials :

    • 5-(1,3-benzoxazol-2-yl)-2-methylphenylamine
    • Thioformamide or thiourea
    • Acetic anhydride (for acetylation)
  • Reaction Conditions :

    • The amine is reacted with thioformamide in the presence of a catalyst such as triethylamine to facilitate the formation of the carbamothioyl group.
    • The reaction is typically carried out under reflux conditions in a suitable solvent like dichloromethane or ethanol.
  • Mechanism :

    • The nucleophilic amine attacks the electrophilic carbon of thioformamide, leading to the formation of an intermediate which subsequently rearranges to yield the desired carbamothioyl derivative.

Coupling Reaction

After forming the carbamothioyl derivative, the next step involves coupling it with 4-chloro-2-methylphenoxyacetyl chloride:

  • Starting Materials :

    • The previously synthesized carbamothioyl compound
    • 4-chloro-2-methylphenoxyacetyl chloride
    • Base (e.g., pyridine or triethylamine)
  • Reaction Conditions :

    • The reaction mixture is stirred at room temperature or slightly elevated temperatures to promote coupling.
    • An inert atmosphere (nitrogen or argon) is recommended to prevent moisture interference.
  • Mechanism :

    • The nucleophilic site on the carbamothioyl compound attacks the carbonyl carbon of the acyl chloride, resulting in acylation and formation of the final product.

Purification and Characterization

Post-synthesis, purification is crucial for obtaining pure N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide:

  • Methods : Common purification techniques include recrystallization from suitable solvents (e.g., ethanol) and column chromatography using silica gel.

  • Characterization Techniques : The synthesized compound can be characterized using techniques such as:

    • Nuclear Magnetic Resonance (NMR) spectroscopy
    • Mass spectrometry (MS)
    • Infrared (IR) spectroscopy

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%)
Carbamothioylation 5-(1,3-benzoxazol-2-yl)-2-methylphenylamine, thioformamide Triethylamine Reflux in dichloromethane TBD
Coupling Reaction Carbamothioyl compound, 4-chloro-2-methylphenoxyacetyl chloride Pyridine Room temperature TBD
Purification Final product Ethanol for recrystallization Column chromatography TBD

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and phenoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties.

Scientific Research Applications

N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development and therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzoxazole and Benzothiazole Derivatives

Benzoxazole and benzothiazole analogs share heterocyclic cores but differ in heteroatoms (O vs. S). For example:

  • N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) : This compound exhibits anticancer activity, attributed to the benzothiazole ring’s ability to intercalate DNA and the piperazine group’s role in solubility .
  • 733798-70-4 (5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide): Shares a benzoxazole-phenyl scaffold but substitutes the carbamothioyl group with a furan-carboxamide. The chloro-phenyl group may enhance target affinity, similar to the chlorophenoxy group in the target compound .

Key Differences :

Feature Target Compound BZ-IV 733798-70-4
Core Heterocycle Benzoxazole Benzothiazole Benzoxazole
Key Substituent Carbamothioyl, Chlorophenoxy Piperazine, Acetamide Furan-carboxamide, Chlorophenyl
Biological Activity Hypothesized anticancer Confirmed anticancer Unknown

Chlorophenoxy Acetamide Derivatives

Compounds with chlorophenoxy acetamide moieties often exhibit herbicidal or antimicrobial activity:

  • N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide: Synthesized via TBTU-mediated coupling, this compound uses a chlorophenoxy group similar to the target compound. The indole-carboxamide substituent may confer unique stacking interactions in crystal structures .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Features a nitro group instead of methyl substitution, which reduces steric hindrance but increases electrophilicity .

Thioamide and Carbamothioyl Derivatives

Thioamide groups are critical for metal binding and enzyme inhibition:

  • N-Methyl-2-(substituted aryloxyacetyl)hydrazinecarbothioamides : Synthesized via isothiocyanate reactions, these compounds show antimicrobial activity. The thioamide group’s sulfur atom participates in hydrogen bonding, akin to the carbamothioyl group in the target compound .

Biological Activity

N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide is a complex organic compound belonging to the class of benzoxazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C21H20ClN3O3S
  • Molecular Weight : 421.92 g/mol

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit significant antimicrobial activity. The compound this compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

Several studies have reported the anticancer potential of benzoxazole derivatives. The compound has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Enzyme Inhibition

The compound also acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition can lead to decreased proliferation of rapidly dividing cells, making it a candidate for further development in cancer therapeutics.

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potent antimicrobial properties.

Study 2: Cytotoxicity Assessment

A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be 15 µM, indicating significant cytotoxicity at relatively low concentrations.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : By binding to active sites on enzymes like DHFR, it disrupts critical metabolic processes.
  • Membrane Disruption : The compound's lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation contributes to its anticancer effects.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamideContains methoxy groupsAnticancer
N-[5-(1,3-benzoxazol-2-yl)-4-chlorophenyl]acetamideChlorine substitutionAntimicrobial
N-[5-(1,3-benzoxazol-2-yl)-methylbenzamide]Methyl substitutionAntibacterial

The unique structural features of this compound enhance its biological activity compared to other similar compounds.

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